4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride

5-HT₃ receptor antagonist Serotonin receptor Anti-emetic

This saturated tetrahydrobenzimidazole scaffold delivers conformational advantages over planar aromatic benzimidazoles. The non-planar chair-like cyclohexene ring enables strict stereochemical discrimination at 5-HT₃ receptors, with R-enantiomers exhibiting up to 1000-fold greater affinity than S-enantiomers. Ideal for developing next-generation anti-emetics with superior oral bioavailability (p.o./i.v. ratio of 16 vs. 60–109 for first-generation agents) and novel OPA1 inhibitors for AML therapy. Also suited for antimicrobial SAR studies with demonstrated activity against S. aureus (MIC 32 μg/mL), E. coli (MIC 64 μg/mL), and C. albicans (MIC 16 μg/mL). Supplied as hydrochloride salt, ≥95% purity, for research use only.

Molecular Formula C7H11ClN2O
Molecular Weight 174.63
CAS No. 1909336-27-1
Cat. No. B2354588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride
CAS1909336-27-1
Molecular FormulaC7H11ClN2O
Molecular Weight174.63
Structural Identifiers
SMILESC1CC2=C(CC1O)NC=N2.Cl
InChIInChI=1S/C7H10N2O.ClH/c10-5-1-2-6-7(3-5)9-4-8-6;/h4-5,10H,1-3H2,(H,8,9);1H
InChIKeyQMMCADKMGADASM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride (CAS 1909336-27-1): Core Scaffold for 5-HT₃ Antagonists and Mitochondrial Targeting Agents


4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride (CAS 1909336-27-1) is a saturated benzimidazole derivative featuring a tetrahydrobenzimidazole core bearing a hydroxyl substituent at the 5‑position . This scaffold serves as a fundamental building block in medicinal chemistry, with derivatives exhibiting potent and selective 5‑HT₃ receptor antagonism [1]. Recent research has also validated the tetrahydrobenzimidazole framework as a novel pharmacophore for targeting mitochondrial dynamics via OPA1 inhibition [2].

Why Generic Substitution Fails: Critical Pharmacophore Differences Between 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride and Aromatic Benzimidazole Analogs


Generic substitution within the benzimidazole class is not scientifically justified due to profound differences in three‑dimensional conformation, electronic distribution, and pharmacokinetic behavior. The saturated tetrahydrobenzimidazole ring in CAS 1909336-27-1 adopts a non‑planar, chair‑like cyclohexene conformation, contrasting sharply with the planar aromatic benzimidazole nucleus [1]. This conformational disparity directly impacts target engagement: the R‑enantiomer of tetrahydrobenzimidazole derivatives exhibits up to three orders of magnitude greater 5‑HT₃ receptor affinity than the corresponding S‑enantiomer, demonstrating strict stereochemical dependence [2]. Furthermore, the saturated framework enhances metabolic stability and reduces off‑target interactions compared to fully aromatic analogs, as evidenced by improved oral bioavailability (p.o./i.v. ED₅₀ ratio of 16 for YM060 versus 60–109 for aromatic 5‑HT₃ antagonists) [3].

Quantitative Differentiation of 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride: Potency, Selectivity, and Physicochemical Advantages


5-HT₃ Receptor Antagonist Potency: Tetrahydrobenzimidazole Derivatives Show 50‑Fold Superiority over Ondansetron

The tetrahydrobenzimidazole scaffold, of which CAS 1909336-27-1 is a core building block, yields derivatives with markedly superior 5‑HT₃ receptor antagonist potency compared to clinically established aromatic antagonists. In anesthetized rats, the tetrahydrobenzimidazole derivative YM-26308-2 exhibited an apparent DR₂ value of 0.011 μg/kg i.v., which corresponds to an approximate 79‑fold greater potency than ondansetron (DR₂ ≈ 0.87 μg/kg i.v.) [1]. YM-26103-2 (DR₂ = 0.019 μg/kg i.v.) was approximately 50‑fold more potent than ondansetron, while YM060 and YM114 (both DR₂ = 0.068 μg/kg i.v.) were 13‑fold more potent [1].

5-HT₃ receptor antagonist Serotonin receptor Anti-emetic

Oral Bioavailability Advantage: Tetrahydrobenzimidazoles Achieve 4‑ to 11‑Fold Better Oral Absorption than Ondansetron and Granisetron

The saturated tetrahydrobenzimidazole ring system confers a significant pharmacokinetic advantage over aromatic 5‑HT₃ antagonists. YM060 demonstrated an oral ED₅₀ of 0.59 μg/kg against 5‑HT‑induced bradycardia in rats, with a p.o./i.v. ED₅₀ ratio of 16 [1]. This ratio indicates substantially better oral bioavailability than ondansetron (p.o./i.v. = 109), granisetron (p.o./i.v. = 60), and ICS205‑930 (p.o./i.v. = 71) [1]. Based on p.o. ED₅₀ values, YM060 was 387‑fold more potent orally than ondansetron and 66‑fold more potent than granisetron [1].

Oral bioavailability Pharmacokinetics Drug delivery

Stereochemical Determinant of Receptor Affinity: R‑Enantiomers Exhibit 100‑ to 1000‑Fold Greater Potency than S‑Enantiomers

The 4,5,6,7‑tetrahydro‑1H‑benzimidazole scaffold contains a chiral center at the 5‑position (the hydroxyl‑bearing carbon in CAS 1909336-27-1). Enantiomeric resolution reveals that the R‑isomer is one to three orders of magnitude more potent than the S‑isomer at 5‑HT₃ receptors [1]. In isolated guinea pig colon, YM114 (R‑isomer) exhibited pA₂ values of 9.08 (against 5‑HT) and 8.88 (against 2‑Me‑5‑HT), while the corresponding S‑isomers were substantially less active [1]. This stereochemical stringency is conserved across multiple tetrahydrobenzimidazole derivatives, indicating that the 3‑dimensional orientation of the 5‑substituent is a critical determinant of target engagement [1].

Stereoselectivity Enantiomer Chiral resolution

Antimicrobial Activity Profile: Moderate Broad‑Spectrum Activity with MIC Values Ranging from 16–64 μg/mL

4,5,6,7‑Tetrahydro‑1H‑1,3‑benzodiazol‑5‑ol hydrochloride (CAS 1909336-27-1) exhibits moderate antimicrobial activity against both Gram‑positive and Gram‑negative bacteria as well as fungal pathogens. Minimum inhibitory concentration (MIC) values have been reported as 32 μg/mL against Staphylococcus aureus, 64 μg/mL against Escherichia coli, and 16 μg/mL against Candida albicans . These values place the compound within a comparable activity range to other benzimidazole‑based antimicrobial scaffolds, though no direct head‑to‑head comparison data are available.

Antimicrobial MIC Antibacterial

Mitochondrial Targeting: Tetrahydrobenzimidazole TMQ0153 Inhibits OPA1 and Restores Drug Sensitivity in AML

The tetrahydrobenzimidazole scaffold has been validated as a novel mitochondrial‑targeting pharmacophore via OPA1 inhibition. TMQ0153, a tetrahydrobenzimidazole derivative, significantly reduced OPA1 and mitofusin 2 protein levels in AML cells, leading to reactive oxygen species (ROS) production, oxidative phosphorylation (OXPHOS) inhibition, mitochondrial membrane potential depolarization, and caspase‑dependent apoptosis [1]. In MV4‑11 xenograft models, TMQ0153 reduced tumor volume and weight in vivo [1]. Combination therapy with TMQ0153 and standard AML drugs significantly reduced leukemic burden and prolonged survival in NSG mice xenografted with U937‑luc and MOLM‑14‑luc cells [1].

OPA1 inhibitor Mitochondrial dynamics Acute myeloid leukemia

Physicochemical and Procurement Profile: Standardized Quality Metrics and Commercial Availability

4,5,6,7‑Tetrahydro‑1H‑1,3‑benzodiazol‑5‑ol hydrochloride (CAS 1909336-27-1) is commercially available with a minimum purity specification of 95% . The compound is supplied as the hydrochloride salt (molecular formula: C₇H₁₁ClN₂O; molecular weight: 174.63 g/mol) . Vendor‑reported solubility data indicate water solubility ≥ 25 mg/mL and DMSO solubility ≥ 30 mg/mL [1], enabling flexible experimental design in both aqueous and organic solvent systems.

Quality control Purity specification Sourcing

Best Research and Industrial Application Scenarios for 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride


5‑HT₃ Receptor Antagonist Lead Optimization

Use CAS 1909336-27-1 as a core scaffold for synthesizing novel 5‑HT₃ receptor antagonists. The tetrahydrobenzimidazole framework consistently yields compounds with 13‑ to 79‑fold greater potency than ondansetron in vivo [1], and R‑enantiomers exhibit 10‑ to 1000‑fold superior affinity over S‑enantiomers [2]. This scaffold is particularly suited for developing next‑generation anti‑emetics with improved oral bioavailability (p.o./i.v. ratio of 16 versus 60–109 for first‑generation agents) [3].

Mitochondrial Dynamics Modulation and AML Drug Resistance Reversal

Employ the tetrahydrobenzimidazole core to design OPA1 inhibitors for AML therapy. Derivatives like TMQ0153 reduce OPA1 and MFN2 protein levels, induce ROS production and OXPHOS inhibition, and trigger apoptosis in AML cells [4]. In vivo, these compounds reduce tumor volume and, when combined with standard AML drugs, significantly prolong survival in xenograft models [4]. This mechanism is orthogonal to conventional chemotherapy and addresses drug‑resistant disease.

Antimicrobial Lead Discovery with Antifungal Potential

Utilize CAS 1909336-27-1 as a starting point for antimicrobial SAR studies. The compound exhibits MIC values of 32 μg/mL against S. aureus, 64 μg/mL against E. coli, and 16 μg/mL against C. albicans . The moderate activity against C. albicans suggests potential for developing novel antifungal agents, particularly in an era of emerging azole resistance.

Chemical Biology Tool Compound for Stereochemical Probe Development

Leverage the chiral center at the 5‑position to create enantiomerically pure probes for investigating stereochemical determinants of 5‑HT₃ receptor binding. The dramatic potency difference between R‑ and S‑enantiomers (up to 1000‑fold) [2] makes this scaffold ideal for elucidating the 3‑dimensional pharmacophore requirements of 5‑HT₃ receptor antagonism.

Quote Request

Request a Quote for 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.